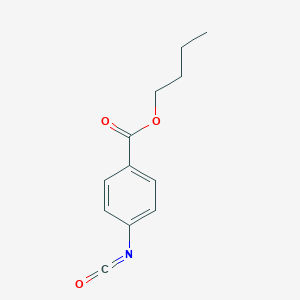

Butyl 4-isocyanatobenzoate

Description

The exact mass of the compound Butyl 4-isocyanatobenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Butyl 4-isocyanatobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyl 4-isocyanatobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

butyl 4-isocyanatobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-3-8-16-12(15)10-4-6-11(7-5-10)13-9-14/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCGQSQNUXNTNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399440 | |

| Record name | Butyl 4-isocyanatobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102561-47-7 | |

| Record name | Butyl 4-isocyanatobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 4-isocyanatobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Butyl 4-isocyanatobenzoate: Properties, Synthesis, Characterization, and Applications in Drug Development

This guide provides a comprehensive technical overview of Butyl 4-isocyanatobenzoate, a versatile bifunctional molecule increasingly utilized by researchers, scientists, and drug development professionals. This document delves into its core chemical and physical properties, provides detailed methodologies for its synthesis and characterization, and explores its applications, particularly within the pharmaceutical and bioconjugation fields.

Core Molecular Attributes of Butyl 4-isocyanatobenzoate

Butyl 4-isocyanatobenzoate is an organic compound featuring both an ester and a highly reactive isocyanate functional group. This dual functionality makes it a valuable building block in organic synthesis, enabling the introduction of a butyl-ester-phenyl moiety and facilitating conjugation with nucleophiles.

Physicochemical Properties

The fundamental properties of Butyl 4-isocyanatobenzoate are summarized in the table below. These parameters are critical for its handling, reaction setup, and purification.

| Property | Value | Reference |

| Molecular Weight | 219.24 g/mol | [1] |

| Molecular Formula | C₁₂H₁₃NO₃ | [2] |

| CAS Number | 102561-47-7 | [2] |

| Boiling Point | 312.6 °C at 760 mmHg | [2] |

| Density | 1.105 g/cm³ | [2] |

| Refractive Index (n20/D) | 1.526 | [2] |

| Flash Point | 133 °C | [2] |

Synthesis of Butyl 4-isocyanatobenzoate: A Step-by-Step Protocol

The synthesis of Butyl 4-isocyanatobenzoate can be achieved through a multi-step process, typically starting from 4-aminobenzoic acid. The following protocol is a representative method that can be adapted based on available starting materials and laboratory capabilities. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the synthetic strategy.

Synthetic Workflow Diagram

Caption: Synthetic workflow for Butyl 4-isocyanatobenzoate.

Detailed Experimental Protocol

Part 1: Esterification of 4-Aminobenzoic Acid

-

Rationale: The first step involves the Fischer esterification of the carboxylic acid group of 4-aminobenzoic acid with n-butanol. An acid catalyst, typically sulfuric acid, is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is driven to completion by removing water, often by azeotropic distillation with a Dean-Stark apparatus.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 4-aminobenzoic acid (1 equivalent), n-butanol (3-5 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Add a suitable solvent, such as toluene, to facilitate azeotropic removal of water.

-

Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature.

-

Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Butyl 4-aminobenzoate.

-

Purify the crude product by column chromatography or recrystallization.

-

Part 2: Phosgenation of Butyl 4-aminobenzoate

-

Rationale: The amino group of Butyl 4-aminobenzoate is converted to an isocyanate group using phosgene or a phosgene equivalent (e.g., triphosgene). This reaction proceeds through a carbamoyl chloride intermediate, which then eliminates hydrogen chloride to form the isocyanate. The reaction is typically carried out in an inert solvent at controlled temperatures to minimize side reactions.

-

Procedure:

-

Caution: Phosgene is extremely toxic. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Dissolve Butyl 4-aminobenzoate (1 equivalent) in an inert, dry solvent (e.g., toluene or o-dichlorobenzene) in a reaction vessel equipped with a stirrer, a gas inlet, and a reflux condenser connected to a scrubbing system for unreacted phosgene.

-

Cool the solution to 0-5 °C.

-

Slowly bubble phosgene gas (or add a solution of triphosgene) into the stirred solution. An excess of phosgene is typically used.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by IR spectroscopy by observing the disappearance of the N-H stretch and the appearance of the N=C=O stretch).

-

Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove excess phosgene.

-

Part 3: Purification

-

Rationale: The final product is purified by vacuum distillation to remove the solvent and any high-boiling impurities. The reduced pressure is necessary to lower the boiling point of the product and prevent thermal decomposition.

-

Procedure:

-

Assemble a vacuum distillation apparatus.

-

Carefully transfer the crude reaction mixture to the distillation flask.

-

Heat the flask gently under reduced pressure.

-

Collect the fraction corresponding to the boiling point of Butyl 4-isocyanatobenzoate.

-

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized Butyl 4-isocyanatobenzoate. A combination of spectroscopic techniques is typically employed.

Spectroscopic Data Interpretation

3.1.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the protons of the butyl chain.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.2 ppm). The protons ortho to the ester group will be deshielded and appear downfield compared to the protons ortho to the isocyanate group.

-

Butyl Chain Protons:

-

A triplet for the -OCH₂- protons (δ ~4.3 ppm).

-

A multiplet for the -OCH₂CH₂- protons (δ ~1.7 ppm).

-

A multiplet for the -CH₂CH₃ protons (δ ~1.4 ppm).

-

A triplet for the terminal -CH₃ protons (δ ~0.9 ppm).

-

3.1.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton.

-

Carbonyl Carbon: A signal for the ester carbonyl carbon (δ ~165 ppm).

-

Isocyanate Carbon: A signal for the isocyanate carbon (δ ~125-135 ppm).

-

Aromatic Carbons: Four signals in the aromatic region (δ ~120-140 ppm).

-

Butyl Chain Carbons: Four signals for the butyl group carbons (δ ~13-65 ppm).

3.1.3. FTIR Spectroscopy (Predicted)

The infrared spectrum is particularly useful for identifying the key functional groups.

-

Isocyanate (-N=C=O) Stretch: A strong, sharp absorption band around 2250-2280 cm⁻¹. This is a characteristic and diagnostic peak for isocyanates.

-

Ester (C=O) Stretch: A strong absorption band around 1720-1740 cm⁻¹.

-

C-O Stretch: An absorption band in the region of 1100-1300 cm⁻¹.

-

Aromatic C=C Stretches: Absorptions in the 1450-1600 cm⁻¹ region.

-

C-H Stretches: Aliphatic and aromatic C-H stretching vibrations above and below 3000 cm⁻¹, respectively.

3.1.4. Mass Spectrometry (Predicted Fragmentation)

Electron ionization mass spectrometry (EI-MS) will likely show a molecular ion peak (M⁺) at m/z 219. Key fragmentation patterns would involve:

-

Loss of the butoxy group (-OC₄H₉) to give a fragment at m/z 146.

-

Loss of butene (-C₄H₈) via a McLafferty rearrangement to give a fragment at m/z 163.

-

Fragmentation of the butyl chain.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard methods to assess the purity of Butyl 4-isocyanatobenzoate.

-

HPLC Method:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

-

-

GC Method:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).

-

Injector and Detector Temperature: Typically set around 250 °C.

-

Oven Program: A temperature gradient to ensure good separation from any impurities.

-

Detection: Flame ionization detector (FID) or mass spectrometry (MS).

-

Applications in Drug Development and Research

The unique bifunctional nature of Butyl 4-isocyanatobenzoate makes it a valuable tool in medicinal chemistry and drug discovery.

Synthesis of Bioactive Molecules

The isocyanate group is a highly reactive electrophile that readily reacts with nucleophiles such as amines and alcohols to form stable urea and carbamate linkages, respectively. This reactivity is extensively utilized in the synthesis of a wide range of biologically active compounds.

Sources

Introduction: A Bifunctional Reagent of Strategic Importance

An In-Depth Technical Guide to Butyl 4-isocyanatobenzoate: Properties, Reactivity, and Applications

Butyl 4-isocyanatobenzoate is an aromatic organic compound featuring two key functional groups: a butyl ester and a highly reactive isocyanate. This dual functionality makes it a strategically important intermediate and building block in diverse fields, from polymer science to pharmaceutical development. The ester group provides a site for further modification and influences the molecule's solubility and physical properties, while the isocyanate group serves as a powerful electrophile, enabling covalent bond formation with a wide array of nucleophiles.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of Butyl 4-isocyanatobenzoate. By explaining the causality behind its chemical behavior, we aim to equip scientists with the field-proven insights necessary for its effective utilization in experimental design and synthesis.

Caption: Structure of Butyl 4-isocyanatobenzoate.

Physicochemical Properties

The physical properties of Butyl 4-isocyanatobenzoate are dictated by its aromatic core, the flexible butyl chain, and the polar isocyanate and ester functionalities. These properties are critical for determining appropriate reaction solvents, purification methods, and storage conditions.

| Property | Value |

| CAS Number | 102561-47-7[1] |

| Molecular Formula | C₁₂H₁₃NO₃[1] |

| Molecular Weight | 219.24 g/mol [1][2] |

| Boiling Point | 312.6 °C at 760 mmHg[1] |

| Density | 1.105 g/cm³[1] |

| Flash Point | 133 °C[1] |

| Refractive Index | n20/D 1.526 (lit.)[1] |

| Appearance | Colorless to pale yellow liquid[2] |

Core Chemical Principles: The Isocyanate Functional Group

The utility of Butyl 4-isocyanatobenzoate stems almost entirely from the reactivity of the isocyanate (–N=C=O) group. The central carbon atom is highly electrophilic due to its bonding to two electronegative atoms (nitrogen and oxygen). This electron deficiency makes it an excellent target for attack by nucleophiles.

This reactivity is the cornerstone of its application. An electron-withdrawing group on the aromatic ring, such as the ester in this case, further enhances the electrophilicity of the isocyanate carbon, increasing its reactivity compared to isocyanates on electron-rich rings.[3]

Caption: Electrophilic nature of the isocyanate carbon.

Synthesis of Butyl 4-isocyanatobenzoate

Understanding the synthesis of the reagent is crucial for quality assessment and for researchers who may need to prepare derivatives in-house.

Primary Industrial Synthesis: Phosgenation

The most common industrial route to isocyanates involves the reaction of a primary amine with phosgene (COCl₂) or a safer equivalent like triphosgene. For Butyl 4-isocyanatobenzoate, the precursor is Butyl 4-aminobenzoate.

Experimental Protocol (Conceptual):

-

Carbamoyl Chloride Formation: Butyl 4-aminobenzoate is reacted with phosgene in an inert solvent (e.g., toluene, xylene) at low temperatures (0–20 °C) to form the corresponding carbamoyl chloride intermediate.[4]

-

Dehydrochlorination: The reaction mixture is then heated (100–150 °C) to eliminate hydrogen chloride (HCl), yielding the final isocyanate product.[4]

-

Purification: The crude product is purified by fractional distillation under reduced pressure to remove the solvent and any side products. The overall yield for this process is typically high, often exceeding 90%.[4]

Phosgene-Free Synthetic Routes

Growing safety and environmental concerns have driven the development of phosgene-free synthesis methods.[5] One notable alternative is the Staudinger-Aza Wittig (SAW) sequence, which utilizes an azide and CO₂.[3] This approach is valued for its milder conditions and tolerance of sensitive functional groups.[3]

Key Reaction Pathways

The isocyanate group readily undergoes nucleophilic addition reactions. These transformations are fundamental to its use as a chemical building block.[6]

Reaction with Alcohols: Carbamate (Urethane) Formation

This is one of the most important reactions of isocyanates, forming the basis of polyurethane chemistry. The reaction with an alcohol yields a stable carbamate, also known as a urethane.

-

Mechanism: The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbon of the isocyanate. A subsequent proton transfer from the alcohol to the nitrogen atom completes the reaction.[3] This reaction is often catalyzed by tertiary amines or organometallic compounds (e.g., tin salts).[6][7]

Reaction with Amines: Urea Formation

Primary and secondary amines react rapidly with isocyanates to form substituted ureas.[6] This reaction is typically faster than the reaction with alcohols and usually does not require a catalyst.

Reaction with Water: Hydrolysis and Its Implications

Isocyanates react with water, a common nucleophile. This reaction is critical to understand for proper handling and storage.[2]

-

Mechanism: Water first adds to the isocyanate to form an unstable carbamic acid intermediate. This intermediate rapidly decomposes, releasing carbon dioxide and forming a primary amine.

-

Consequences: The newly formed primary amine is itself a nucleophile and can react with another molecule of isocyanate to form a disubstituted urea. This process can lead to unwanted side products and polymerization, highlighting the need to store Butyl 4-isocyanatobenzoate under strictly anhydrous conditions.

Caption: Key nucleophilic addition reactions.

Applications in Research and Drug Development

The predictable and efficient reactivity of Butyl 4-isocyanatobenzoate makes it a versatile tool for scientists.

Intermediate in Pharmaceutical Synthesis

Isocyanates are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[8] They are used to introduce urea or carbamate linkages, which are common motifs in biologically active molecules. These linkages can act as bioisosteres for amide bonds, improve hydrogen bonding capabilities, and modulate pharmacokinetic properties.[3] Butyl 4-isocyanatobenzoate serves as a valuable building block for creating libraries of compounds for screening in drug discovery programs, particularly in the development of anti-inflammatory agents and chemotherapeutics.[2][8]

Polymer Synthesis

As a monofunctional isocyanate, Butyl 4-isocyanatobenzoate can be used as a chain-terminating or property-modifying agent in the production of polyurethanes and other polymers.[2] Its incorporation can control molecular weight and introduce specific functionalities into the polymer backbone.

Derivatizing Agent for Analysis

In analytical chemistry, derivatization is often required to improve the chromatographic behavior or detectability of an analyte. The high reactivity of the isocyanate group makes it an excellent derivatizing agent for compounds containing active hydrogens, such as alcohols, phenols, and amines.

Workflow: Derivatization for Gas Chromatography (GC) Analysis

-

Sample Preparation: The analyte (e.g., a low molecular weight alcohol) is dissolved in a dry, aprotic solvent.

-

Reaction: A stoichiometric excess of Butyl 4-isocyanatobenzoate is added to the solution, along with a catalytic amount of a tertiary amine if necessary. The reaction is allowed to proceed to completion, often at a slightly elevated temperature.

-

Analysis: The resulting carbamate derivative, which is typically more volatile and thermally stable than the parent alcohol, is then directly analyzed by GC-MS. This process converts polar, non-volatile compounds into species suitable for GC analysis.[9]

Spectroscopic Characterization

Confirming the identity and purity of Butyl 4-isocyanatobenzoate is essential. The following are the expected spectroscopic signatures.

| Spectroscopy | Characteristic Signal | Rationale |

| IR | Strong, sharp absorption at ~2270 cm⁻¹ | Asymmetric N=C=O stretch; highly characteristic of isocyanates. |

| IR | Strong absorption at ~1720 cm⁻¹ | C=O stretch of the butyl ester group. |

| ¹H NMR | Two doublets between 7.0-8.2 ppm | Protons on the para-substituted aromatic ring. |

| ¹H NMR | Signals between 0.9-4.3 ppm | Four distinct signals corresponding to the -OCH₂CH₂CH₂CH₃ butyl chain. |

| ¹³C NMR | Resonance at ~125-135 ppm | Carbon of the isocyanate group (N=C=O). |

| ¹³C NMR | Resonance at ~165 ppm | Carbonyl carbon of the ester group. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 219 | Corresponds to the molecular weight of the compound. |

Safety, Handling, and Storage

Isocyanates are hazardous compounds and must be handled with extreme care.[6]

-

Toxicity: Isocyanates are toxic, especially upon inhalation, and may be fatal. They are potent respiratory sensitizers, meaning that exposure can lead to asthma-like symptoms, and subsequent exposures to even low concentrations can trigger a severe allergic reaction.[10] They are also severe skin and eye irritants.

-

Handling: All work with Butyl 4-isocyanatobenzoate must be conducted in a certified chemical fume hood.[10][11] Appropriate personal protective equipment (PPE) is mandatory, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]

-

Storage: The compound is sensitive to moisture and reacts with water. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, amines, acids, and bases.

Conclusion

Butyl 4-isocyanatobenzoate is a highly valuable and versatile chemical reagent. Its bifunctional nature, combining a modifiable ester group with a highly reactive isocyanate, provides a powerful platform for chemical synthesis. From creating novel polymers to serving as a key intermediate in the development of modern pharmaceuticals, its utility is extensive. However, this reactivity also necessitates a thorough understanding of its properties and strict adherence to safety protocols. For the informed researcher, Butyl 4-isocyanatobenzoate offers a reliable and efficient tool for molecular construction and innovation.

References

-

Wikibooks. (n.d.). Organic Chemistry/Isocyanate. Retrieved from [Link]

-

RSC Advances. (2024). Isocyanate-based multicomponent reactions. [Link]

- Bacaloglu, R., Cotarca, L., et al. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Journal Fur Praktische Chemie-chemiker-zeitung.

-

ResearchGate. (n.d.). Reaction of isocyanates with alcohols. [Link]

- Farkas, A., & Strohm, P. F. (1962). Mechanism of Amine-Catalyzed Reaction of Isocyanates with Hydroxyl Compounds. Industrial & Engineering Chemistry Fundamentals.

-

Covestro. (n.d.). Safety Data Sheet. [Link]

-

PubChem. (n.d.). Tert-butyl 4-isocyanobenzoate. [Link]

-

PubChem. (n.d.). Tert-butyl isocyanate. [Link]

-

Patsnap. (2025). The Role of Isocyanates in Modern Pharmaceuticals. [Link]

-

CAS Common Chemistry. (n.d.). Dihydroisojasmonate. [Link]

-

PubChem. (n.d.). 1-Tert-butyl-4-isocyanatobenzene. [Link]

- Google Patents. (n.d.).

-

Organic Syntheses. (n.d.). Phase-transfer Hofmann carbylamine reaction: tert-Butyl isocyanide. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure. [Link]

- University Course Material. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

-

YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

-

YouTube. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]

-

Pharmaceutical Technology. (n.d.). Strategies for Early-Stage Drug Development. [Link]

-

The Good Scents Company. (n.d.). 2,3,4,5-tetramethyl phenol, 488-70-0. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Buy Tert-butyl 4-isocyanatobenzoate | 75294-50-7 [smolecule.com]

- 3. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 4. CN1844091A - Process for preparing butyl isocyanate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]

- 7. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]

- 8. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. solutions.covestro.com [solutions.covestro.com]

- 11. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Phosgene-Free Synthesis of Butyl 4-isocyanatobenzoate

This document provides researchers, scientists, and drug development professionals with an in-depth, field-proven protocol for the synthesis of Butyl 4-isocyanatobenzoate. Moving beyond outdated and hazardous methodologies, this guide focuses on a robust and safer synthetic pathway centered on the Curtius Rearrangement, a cornerstone of modern organic chemistry for isocyanate synthesis.[1][2][3][4] We will dissect the causality behind each experimental step, ensuring a protocol that is not merely a list of instructions, but a self-validating system grounded in chemical principles.

Strategic Overview: A Phosgene-Free Approach

The traditional synthesis of isocyanates frequently involves the use of highly toxic phosgene or its derivatives.[5][6] In alignment with the principles of green chemistry and enhanced laboratory safety, this guide details a phosgene-free route. The chosen strategy involves a two-stage process:

-

Stage 1: Precursor Synthesis. Preparation of Butyl 4-aminobenzoate, a key intermediate. This is achieved via a classic Fischer-Speier esterification.

-

Stage 2: Isocyanate Formation. Conversion of the precursor's amino group into the target isocyanate functionality. This guide focuses on the Curtius Rearrangement, which proceeds through an acyl azide intermediate to yield the final product cleanly and efficiently.[1][2][7][8]

This pathway is selected for its reliability, scalability, and avoidance of acutely toxic reagents, making it highly suitable for both academic research and process development environments.

Figure 1: Overall synthetic workflow for Butyl 4-isocyanatobenzoate.

Part I: Synthesis of Precursor — Butyl 4-aminobenzoate

The synthesis begins with the esterification of 4-aminobenzoic acid (PABA) with n-butanol. This reaction, known as the Fischer-Speier esterification, is an acid-catalyzed equilibrium process.

Principle of Fischer-Speier Esterification

The reaction mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the sulfuric acid catalyst. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of n-butanol. A series of proton transfers and the subsequent elimination of a water molecule yield the desired ester. To ensure a high yield, the equilibrium must be shifted towards the products. This is achieved by using a large excess of the alcohol (n-butanol), which serves as both a reactant and the solvent.[9]

Experimental Protocol: Butyl 4-aminobenzoate

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| 4-Aminobenzoic Acid | 137.14 | 13.7 g (0.1 mol) | 1.0 |

| n-Butanol | 74.12 | 100 mL (~0.9 mol) | ~9.0 |

| Sulfuric Acid (conc.) | 98.08 | 3 mL (~0.055 mol) | 0.55 |

| Sodium Carbonate (10% aq.) | 105.99 | ~100 mL | - |

| Deionized Water | 18.02 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Anhydrous MgSO₄ | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzoic acid (13.7 g) and n-butanol (100 mL).

-

Acid Catalysis: While stirring, carefully and slowly add concentrated sulfuric acid (3 mL). The amino group of PABA will be protonated, forming the aminium salt, which may cause the mixture to become a thick slurry. This is expected.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 118°C) using a heating mantle. Maintain reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting PABA is consumed.

-

Work-up & Neutralization: Allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing 200 mL of ice-cold deionized water. A precipitate (the sulfate salt of the ester) may form.

-

Slowly and carefully add a 10% aqueous solution of sodium carbonate with stirring until the pH of the solution is basic (pH ~8-9). This neutralizes the sulfuric acid catalyst and deprotonates the aminium group of the product, causing the free ester to precipitate as a solid.[9]

-

Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts.

-

The crude product can be further purified by recrystallization from an ethanol/water mixture to yield Butyl 4-aminobenzoate as a white crystalline solid.[10] Dry the purified product under vacuum.

Part II: Synthesis of Butyl 4-isocyanatobenzoate via Curtius Rearrangement

The Curtius rearrangement is the thermal decomposition of an acyl azide into an isocyanate with the loss of nitrogen gas.[1][2][8] It is a powerful and reliable method that proceeds with retention of configuration at the migrating group. The reaction is believed to be a concerted process, avoiding the formation of a discrete nitrene intermediate.[1][3]

The protocol requires the corresponding carboxylic acid, 4-(butoxycarbonyl)benzoic acid , as the starting material for this stage. This can be synthesized from terephthalic acid or its derivatives, but for the purpose of this guide, we will assume it is available.

Mechanism of the Curtius Rearrangement

The sequence involves three key steps:

-

Acyl Chloride Formation: The carboxylic acid is activated by conversion to a more reactive acyl chloride.

-

Acyl Azide Formation: The acyl chloride undergoes nucleophilic substitution with an azide salt.

-

Thermal Rearrangement: Upon heating, the acyl azide rearranges in a concerted fashion. The bond between the carbonyl carbon and the aromatic ring migrates to the adjacent nitrogen atom, simultaneously expelling a molecule of dinitrogen (N₂), a thermodynamically very stable leaving group.

Figure 2: Simplified mechanism of the Curtius Rearrangement.

Experimental Protocol: Curtius Rearrangement

Extreme caution is required when handling azides, as they are potentially explosive. All steps should be performed behind a blast shield in a well-ventilated fume hood.

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| 4-(Butoxycarbonyl)benzoic acid | 222.24 | 11.1 g (0.05 mol) | 1.0 |

| Thionyl Chloride (SOCl₂) | 118.97 | 5.5 mL (0.075 mol) | 1.5 |

| Sodium Azide (NaN₃) | 65.01 | 3.6 g (0.055 mol) | 1.1 |

| Anhydrous Toluene | - | 100 mL | - |

| Anhydrous Acetone | 58.08 | 50 mL | - |

Procedure:

-

Step A: Synthesis of 4-(Butoxycarbonyl)benzoyl chloride

-

In a flame-dried, three-neck flask equipped with a reflux condenser and a gas outlet connected to a trap (for HCl and SO₂), suspend 4-(butoxycarbonyl)benzoic acid (11.1 g) in anhydrous toluene (50 mL).

-

Add thionyl chloride (5.5 mL) dropwise at room temperature.

-

Heat the mixture to reflux for 2-3 hours until the solution becomes clear and gas evolution ceases.

-

Remove the excess thionyl chloride and toluene under reduced pressure (rotary evaporator) to yield the crude acyl chloride as an oil or low-melting solid. Proceed immediately to the next step.

-

-

Step B: Synthesis of 4-(Butoxycarbonyl)benzoyl azide

-

CAUTION: Sodium azide is highly toxic and acyl azides are potentially explosive.

-

Dissolve the crude acyl chloride from Step A in 50 mL of anhydrous acetone and cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve sodium azide (3.6 g) in a minimal amount of water (~15 mL) and add it dropwise to the cold acetone solution over 30 minutes with vigorous stirring.

-

Continue stirring at 0°C for an additional 1-2 hours.

-

Pour the reaction mixture into 200 mL of ice-water and extract the product with cold toluene (3 x 50 mL).

-

Combine the organic layers and wash with cold brine. Dry the solution over anhydrous magnesium sulfate. Do not concentrate the solution to dryness, as acyl azides can be explosive in concentrated form.

-

-

Step C: Thermal Rearrangement to Butyl 4-isocyanatobenzoate

-

The dried toluene solution of the acyl azide is heated gently to reflux.

-

The rearrangement is typically smooth, with vigorous evolution of nitrogen gas. Maintain reflux until gas evolution ceases (usually 1-2 hours).

-

The reaction progress can be monitored by IR spectroscopy, watching for the disappearance of the azide peak (~2140 cm⁻¹) and the appearance of the strong isocyanate peak (~2270 cm⁻¹).

-

After the reaction is complete, cool the solution. The toluene can be removed by careful vacuum distillation to yield the crude Butyl 4-isocyanatobenzoate. Further purification can be achieved by vacuum distillation.

-

Analytical Characterization

Verification of the final product is critical. The following data are characteristic of Butyl 4-isocyanatobenzoate.

| Technique | Key Feature | Expected Result |

| IR Spectroscopy | N=C=O stretch | Strong, sharp absorption at ~2250-2275 cm⁻¹ |

| Ester C=O stretch | Strong absorption at ~1720-1730 cm⁻¹ | |

| ¹H NMR (CDCl₃) | Aromatic Protons | Two doublets at ~8.0 ppm and ~7.1 ppm (AA'BB' system) |

| -OCH₂- protons | Triplet at ~4.3 ppm | |

| Butyl chain protons | Multiplets between ~0.9-1.8 ppm | |

| ¹³C NMR (CDCl₃) | Isocyanate Carbon (-NCO) | Signal at ~125 ppm |

| Ester Carbonyl (-COO-) | Signal at ~165 ppm | |

| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z = 219 |

Critical Safety and Handling Protocols for Isocyanates

Isocyanates are hazardous compounds requiring strict handling protocols.[11][12] Exposure can lead to severe health effects, including respiratory and skin sensitization, and occupational asthma.[13]

-

Engineering Controls: All manipulations must be conducted in a certified chemical fume hood with sufficient airflow.[12][14]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile or butyl rubber). Thin latex gloves are not suitable.[11][14]

-

Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[14]

-

Lab Coat: A flame-resistant lab coat should be worn and kept fastened.

-

Respirator: For any operations with a risk of aerosol generation or high concentrations, a supplied-air respirator is necessary. Organic vapor cartridges do not provide adequate protection against isocyanate sprays.[11]

-

-

Handling: Avoid all contact with skin and eyes and prevent inhalation of vapors.[14] Ensure emergency eyewash stations and safety showers are immediately accessible.[12]

-

Storage: Store isocyanates in tightly sealed containers in a cool, dry, and well-ventilated area, away from water, alcohols, amines, and strong bases, as these can trigger violent polymerization.

-

Spills and Waste: Small spills should be decontaminated with a solution such as 5% aqueous ammonia and 95% isopropanol before cleanup. All isocyanate-contaminated waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.

References

- Lossen rearrangement - Grokipedia.

- The Hofmann and Curtius Rearrangements - Master Organic Chemistry. (2017-09-19).

-

Curtius rearrangement - Wikipedia. Available at: [Link]

-

5 Ways to Protect Yourself From Isocyanate Exposure - Lakeland Industries. Available at: [Link]

-

Curtius Rearrangement | Mechanism, Reactions, Variations & Applications - Allen. Available at: [Link]

-

SYNTHESIS OF ISOCYANATES FROM CARBOXYLIC ACIDS - USING DIPHENYLPHOSPHORYL AZIDE AND l,&BIS(DIMETHYLAMINO)NAPHTHALENE. Available at: [Link]

-

Lossen rearrangement - Wikipedia. Available at: [Link]

-

The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Hofmann rearrangement - Wikipedia. Available at: [Link]

-

Hofmann Rearrangement - Chemistry Steps. Available at: [Link]

-

Synthesis of (a) t-butyl 4-aminobenzoate - PrepChem.com. Available at: [Link]

-

GUIDE TO HANDLING ISOCYANATES - Safe Work Australia. Available at: [Link]

-

Isocyanates technical fact sheet | SafeWork NSW. Available at: [Link]

-

Isocyanates: Working Safely - CDPH. Available at: [Link]

-

Hofmann Rearrangement: Mechanism & Examples - NROChemistry. Available at: [Link]

-

Construction hazardous substances: Isocyanates - HSE. (2024-11-12). Available at: [Link]

-

Lossen rearrangement - L.S.College, Muzaffarpur. (2020-08-21). Available at: [Link]

-

Consecutive Lossen rearrangement/transamidation reaction of hydroxamic acids under catalyst- and additive-free conditions - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

- US7547798B2 - Process for preparing aminobenzoate esters - Google Patents.

-

Preparation of Mono- and Diisocyanates in Flow from Renewable Carboxylic Acids | Request PDF - ResearchGate. (2020-05-22). Available at: [Link]

-

Isocyanate synthesis without phosgene: computational and experimental studies for a greener industry - ACS Fall 2025 - IRIS. (2025-09-25). Available at: [Link]

- US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents.

-

Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins - RSC Publishing. Available at: [Link]

-

Butyl 4-aminobenzoate | C11H15NO2 | CID 2482 - PubChem. Available at: [Link]

- CN101353311B - Process for preparing aminobenzoate esters - Google Patents.

-

Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid - ResearchGate. Available at: [Link]

-

Isocyanate - Wikipedia. Available at: [Link]

-

Isocyanate synthesis by substitution - Organic Chemistry Portal. Available at: [Link]

-

6 - Organic Syntheses Procedure. Available at: [Link]

-

CN1844091A - Process for preparing butyl isocyanate - Google Patents. Available at: [Link]

- CN101357898A - A kind of preparation method of n-butyl isocyanate - Google Patents.

-

IDENTIFICATION OF POLYMERS BY NMR AND IR SPECTRA - IJISE. Available at: [Link]

Sources

- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 2. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Isocyanate - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. researchgate.net [researchgate.net]

- 10. Butyl 4-aminobenzoate | C11H15NO2 | CID 2482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 12. safework.nsw.gov.au [safework.nsw.gov.au]

- 13. hse.gov.uk [hse.gov.uk]

- 14. lakeland.com [lakeland.com]

Butyl 4-isocyanatobenzoate solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Butyl 4-isocyanatobenzoate in Organic Solvents

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of Butyl 4-isocyanatobenzoate, a key intermediate in various synthetic applications. Recognizing the scarcity of publicly available quantitative solubility data, this document focuses on the fundamental principles governing its solubility, predictive analysis based on molecular structure, and detailed, field-proven experimental protocols for accurate solubility determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in organic media for process optimization, reaction design, and formulation development.

Introduction to Butyl 4-isocyanatobenzoate

Butyl 4-isocyanatobenzoate is an organic compound featuring both an isocyanate functional group and a butyl ester. This bifunctional nature makes it a versatile reagent in organic synthesis, particularly in the preparation of polyurethanes, carbamates, and ureas.[1] The isocyanate group is highly reactive towards nucleophiles such as alcohols, amines, and water, a critical consideration for its handling and for solvent selection in reactions.[1]

Table 1: Physicochemical Properties of Butyl 4-isocyanatobenzoate

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₃ | [2] |

| Molecular Weight | 219.24 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 312.6°C at 760 mmHg | [2] |

| Density | 1.105 g/cm³ | [2] |

| Flash Point | 133°C | [2] |

| XLogP3 | 2.61080 | [2] |

The XLogP3 value of 2.61 suggests a moderate level of lipophilicity, which provides an initial indication of its potential solubility in organic solvents.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3][4] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of Butyl 4-isocyanatobenzoate is determined by the interplay of its constituent functional groups.

-

Polar Moieties: The isocyanate group (-N=C=O) and the ester group (-COO-) are polar.

-

Nonpolar Moieties: The butyl chain (-C₄H₉) and the benzene ring are nonpolar.

The presence of both polar and nonpolar regions suggests that Butyl 4-isocyanatobenzoate will exhibit a nuanced solubility profile, likely being soluble in a range of solvents with intermediate to nonpolar characteristics.

Predicted Solubility Profile

Based on the structural analysis, the following qualitative predictions can be made for the solubility of Butyl 4-isocyanatobenzoate in common organic solvents. It is imperative to note that these are predictions and should be confirmed experimentally.

Table 2: Predicted Qualitative Solubility of Butyl 4-isocyanatobenzoate

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Water, Ethanol, Methanol | Low to Insoluble in Water; Soluble in Alcohols | The highly reactive isocyanate group will react with protic solvents like water and alcohols.[1] While it may be soluble in alcohols, a reaction is likely to occur. |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Soluble | These solvents can solvate the polar ester and isocyanate groups without reacting. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Soluble | The nonpolar butyl chain and benzene ring will interact favorably with nonpolar solvents. |

| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents have an intermediate polarity and are generally good solvents for a wide range of organic compounds. |

Experimental Determination of Solubility

For precise and reliable solubility data, experimental determination is essential. The following protocols are standard methods for assessing the solubility of an organic compound.

Qualitative "Thumb Test" Method

This rapid method provides a quick assessment of solubility.

Protocol:

-

To a small test tube, add approximately 20-30 mg of Butyl 4-isocyanatobenzoate.

-

Add the chosen solvent dropwise, shaking vigorously after each addition.

-

Continue adding the solvent up to a total volume of 1 mL.

-

Observe if the solute completely dissolves.

-

Categorize the solubility as:

-

Soluble: Dissolves completely.

-

Slightly Soluble: A portion of the compound dissolves.

-

Insoluble: No apparent dissolution.

-

Quantitative Shake-Flask Method

This is a widely accepted method for determining quantitative solubility.[5]

Materials:

-

Butyl 4-isocyanatobenzoate

-

Selected organic solvents

-

Sealable glass vials

-

Analytical balance

-

Constant temperature orbital shaker

-

Syringes and 0.45 µm PTFE syringe filters

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Protocol:

-

Add an excess amount of Butyl 4-isocyanatobenzoate to a known volume of the selected solvent in a sealed vial. An excess is confirmed by the presence of undissolved solid.

-

Place the vial in a constant temperature orbital shaker set to the desired temperature (e.g., 25°C).

-

Equilibrate the mixture for 24-48 hours with continuous agitation to ensure saturation is reached.[5]

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm PTFE syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of Butyl 4-isocyanatobenzoate in the diluted sample using a pre-validated HPLC or GC method.

-

Calculate the original solubility based on the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Logical Workflow for Solubility Assessment

Caption: A logical workflow for determining the solubility of Butyl 4-isocyanatobenzoate.

Safety and Handling Considerations

Butyl 4-isocyanatobenzoate and other isocyanates require careful handling due to their reactivity and potential health effects.

-

Reactivity: Isocyanates react with water, including atmospheric moisture, to produce carbon dioxide gas.[1] This can lead to a pressure buildup in sealed containers. They are also reactive with acids and bases.[1]

-

Health Hazards: Isocyanates can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[6] It is crucial to work in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

Always consult the Safety Data Sheet (SDS) for Butyl 4-isocyanatobenzoate before handling.[6][7][8]

Conclusion

References

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tert-butyl 4-isocyanobenzoate. PubChem. Retrieved from [Link]

Sources

- 1. Buy Tert-butyl 4-isocyanatobenzoate | 75294-50-7 [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. chem.ws [chem.ws]

- 4. Khan Academy [khanacademy.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Stability and Storage of Butyl 4-isocyanatobenzoate

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stability and storage of Butyl 4-isocyanatobenzoate, a critical reagent in pharmaceutical sciences and organic synthesis. Drawing upon established principles of isocyanate chemistry and best practices in laboratory management, this document is designed to equip researchers with the necessary knowledge to ensure the integrity and longevity of this valuable compound.

Introduction: The Chemical Identity and Utility of Butyl 4-isocyanatobenzoate

Butyl 4-isocyanatobenzoate is an aromatic isocyanate ester with the molecular formula C₁₂H₁₃NO₃. Its structure, featuring a reactive isocyanate group (-N=C=O) and a butyl ester, makes it a versatile building block in the synthesis of a wide array of organic molecules, including ureas, carbamates, and other derivatives of interest in drug discovery and materials science. The isocyanate moiety serves as a highly reactive electrophile, readily undergoing addition reactions with nucleophiles such as alcohols and amines. This reactivity, while synthetically useful, also underpins its inherent instability and dictates the stringent requirements for its storage and handling.

The Pillars of Instability: Understanding Degradation Pathways

The stability of Butyl 4-isocyanatobenzoate is primarily challenged by two key degradation pathways: hydrolysis and polymerization. A thorough understanding of these processes is paramount to preventing the loss of reagent purity and ensuring the reproducibility of experimental results.

Hydrolysis: The Ubiquitous Threat of Moisture

The isocyanate group is highly susceptible to reaction with water. This hydrolysis proceeds through the formation of an unstable carbamic acid intermediate, which readily decarboxylates to yield 4-butoxycarbonylaniline and carbon dioxide gas[1].

dot

Caption: Hydrolysis of Butyl 4-isocyanatobenzoate.

The resulting amine is itself a nucleophile and can react with remaining isocyanate to form a stable, and often insoluble, diaryl urea. This secondary reaction not only consumes the desired reagent but also introduces a significant impurity that can be difficult to remove. The presence of moisture, therefore, initiates a cascade of unwanted reactions that progressively degrade the quality of the material.

Polymerization: A Self-Destructive Path

In the absence of nucleophiles, Butyl 4-isocyanatobenzoate can undergo self-polymerization, particularly at elevated temperatures or in the presence of certain catalysts. The most common polymerization pathway for aryl isocyanates is trimerization to form a highly stable isocyanurate ring[2]. This process is often catalyzed by bases, such as tertiary amines, as well as certain organometallic compounds[3][4].

dot

Caption: Trimerization of Butyl 4-isocyanatobenzoate.

Uncontrolled polymerization leads to a significant decrease in the active isocyanate content and the formation of high-molecular-weight oligomers that can alter the physical properties of the material.

Core Directive for Storage: A Proactive Approach to Preservation

To mitigate the degradation pathways discussed above, a stringent and proactive storage protocol is essential. The following recommendations are based on best practices for handling highly reactive and moisture-sensitive compounds.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. | Low temperatures slow down the rates of both hydrolysis and polymerization reactions. Avoid freezing, as this can cause phase separation or container stress. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or dry nitrogen). | An inert atmosphere displaces moisture and oxygen, minimizing the primary degradation pathways.[5] |

| Container | Use amber glass bottles with a tightly sealing cap, preferably with a PTFE liner. | Amber glass protects the compound from light, which can catalyze degradation. A secure, inert liner prevents moisture ingress and reaction with the cap material.[6] |

| Moisture Control | Employ moisture scavenging techniques. | Store containers within a desiccator containing a suitable desiccant (e.g., silica gel, calcium sulfate). For frequent use, consider using a Sure/Seal™ type system.[5][7] |

| Chemical Segregation | Store away from acids, bases, alcohols, and amines. | Prevents accidental contact with incompatible materials that can catalyze degradation or cause violent reactions.[4] |

Stability Testing and Purity Assessment: A Validated Workflow

Regular assessment of the purity of Butyl 4-isocyanatobenzoate is critical, especially for long-term storage or before use in sensitive applications. A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from its degradation products.

Analytical Methodologies

Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are suitable for the analysis of isocyanates. However, due to the high reactivity of the isocyanate group, direct analysis is often challenging. The preferred approach is to derivatize the isocyanate with a suitable reagent to form a stable adduct that can be readily analyzed.

-

HPLC with UV or MS Detection: This is a widely used and robust technique. Derivatization with an amine, such as di-n-butylamine or 1-(2-pyridyl)piperazine, yields a stable urea derivative that can be quantified by reverse-phase HPLC.[1][8][9]

-

GC-MS: This method is also applicable after derivatization. The resulting stable derivative can be analyzed by GC-MS, providing both quantification and structural confirmation of the analyte and any impurities.

Experimental Protocol: A Template for Stability-Indicating HPLC Method

The following is a template protocol for a stability study of Butyl 4-isocyanatobenzoate. This protocol should be validated in your laboratory to ensure its suitability for your specific instrumentation and requirements.[10][11][12]

dot

Caption: Workflow for HPLC-based stability testing.

Step 1: Sample Preparation and Derivatization

-

Accurately weigh approximately 10 mg of Butyl 4-isocyanatobenzoate into a volumetric flask in an inert atmosphere glovebox.

-

Dissolve the sample in 10 mL of anhydrous acetonitrile.

-

Add a 10-fold molar excess of di-n-butylamine.

-

Allow the reaction to proceed at room temperature for 30 minutes.

-

Dilute the sample to the final volume with the mobile phase.

Step 2: HPLC Conditions

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at 254 nm

Step 3: Validation Parameters The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[13][14][15] Forced degradation studies should be performed to demonstrate the stability-indicating nature of the method.

Forced Degradation Studies

To ensure the analytical method is truly stability-indicating, forced degradation studies are essential.[13][14][16][17] These studies involve subjecting the Butyl 4-isocyanatobenzoate to harsh conditions to intentionally generate degradation products.

| Stress Condition | Typical Protocol |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 1 hour |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | 80°C for 48 hours |

| Photostability | Expose to ICH-compliant light source |

The analytical method should be able to resolve the parent peak from all major degradation product peaks.

Conclusion: Ensuring Experimental Integrity

The chemical integrity of Butyl 4-isocyanatobenzoate is a prerequisite for its successful application in research and development. By understanding its inherent instability and implementing rigorous storage and handling protocols, researchers can significantly extend its shelf life and ensure the reliability of their experimental outcomes. The implementation of a validated, stability-indicating analytical method is the cornerstone of a robust quality control strategy for this critical reagent.

References

-

Poliuretanos. (n.d.). 2.1 - Catalysts. Retrieved from [Link]

-

ResearchGate. (2025). Side Reactions in the Formation of Polyurethanes: Stability of Reaction Products of Phenyl Isocyanate. Retrieved from [Link]

-

Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]

-

Pharmaceutical Technology. (2013). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). Water Sensitive Chemicals. Environment, Health & Safety. Retrieved from [Link]

-

PubMed. (1988). Trace analysis of airborne aromatic isocyanates and related aminoisocyanates and diamines using high-performance liquid chromatography with ultraviolet and electrochemical detection. Retrieved from [Link]

-

University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group. Retrieved from [Link]

-

RSC Advances. (2024). Isocyanate-based multicomponent reactions. Retrieved from [Link]

-

ResearchGate. (2018). Determination of Isocyanates in Workplace Atmosphere by HPLC. Retrieved from [Link]

-

University of Rochester. (n.d.). How to Store Reagents. Department of Chemistry. Retrieved from [Link]

-

GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. Retrieved from [Link]

-

Semantic Scholar. (2005). Reactivity of isocyanates with urethanes: Conditions for allophanate formation. Retrieved from [Link]

-

MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

-

YouTube. (2025). Understanding Stability Testing in the Pharmaceutical Industry. Retrieved from [Link]

-

European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]

-

Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]

-

SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]

-

Express Polymer Letters. (2022). Effect of the catalyst system on the reactivity of a polyurethane resin system for RTM manufacturing of structural composites. Retrieved from [Link]

-

IVT Network. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

ResearchGate. (n.d.). Derivatisation of phenyl isocyanates via reaction with PP. Retrieved from [Link]

-

ACS Publications. (1995). Organotitanium(IV) compounds as catalysts for the polymerization of isocyanates: the polymerization of isocyanates with functionalized side chains. Macromolecules. Retrieved from [Link]

-

SciSpace. (1965). Stabilized methylenebis-(phenyl isocyanate) compositions. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved from [Link]

-

Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

-

RJPT. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

-

Semantic Scholar. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Retrieved from [Link]

-

PMC. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenyl isocyanate. Retrieved from [Link]

-

ResearchGate. (2025). Process and Reaction Monitoring by Low-Field NMR Spectroscopy. Retrieved from [Link]

-

PubMed. (2019). A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine. Retrieved from [Link]

-

Polymer Synergies. (n.d.). Solid state two-dimensional NMR studies of polymeric diphenylmethane diisocyanate (PMDI) reaction in wood. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of the diisocyanate component. Retrieved from [Link]

-

ResearchGate. (2025). Biological Monitoring for Isocyanates. Retrieved from [Link]

-

ChemRxiv. (n.d.). Kinetics of alkaline hydrolysis of synthetic organic esters. Retrieved from [Link]

-

ResearchGate. (2019). A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Retrieved from [Link]

-

Russian Journal of Physical Chemistry A. (2025). The kinetics of alkaline hydrolysis of butyl acetate in water-1,4-dioxane solvents. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 3. poliuretanos.com.br [poliuretanos.com.br]

- 4. real.mtak.hu [real.mtak.hu]

- 5. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. Trace analysis of airborne aromatic isocyanates and related aminoisocyanates and diamines using high-performance liquid chromatography with ultraviolet and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. gmpsop.com [gmpsop.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. edaegypt.gov.eg [edaegypt.gov.eg]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. scispace.com [scispace.com]

- 15. biopharminternational.com [biopharminternational.com]

- 16. pharmtech.com [pharmtech.com]

- 17. rjptonline.org [rjptonline.org]

Introduction: Understanding Butyl 4-isocyanatobenzoate

An In-Depth Technical Guide to the Safe Handling of Butyl 4-isocyanatobenzoate

Butyl 4-isocyanatobenzoate is an organic compound featuring both an isocyanate functional group (-N=C=O) and a butyl benzoate moiety. Its unique bifunctional nature makes it a valuable reagent and building block in various scientific domains, particularly in polymer chemistry and drug discovery. The highly reactive isocyanate group readily participates in nucleophilic addition reactions, making it a key component in the synthesis of polyurethanes, ureas, and other complex organic molecules.[1] In pharmaceutical and agrochemical research, it serves as an intermediate for creating novel compounds with potential biological activity.[1]

Given its utility, a thorough understanding of its safety profile is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the hazards, handling procedures, and emergency responses associated with Butyl 4-isocyanatobenzoate, drawing from established data on isocyanates to ensure the highest standards of laboratory safety.

Hazard Identification and GHS Classification

While a specific, comprehensive Safety Data Sheet (SDS) for Butyl 4-isocyanatobenzoate (CAS No. 102561-47-7) is not universally published, its hazard profile can be reliably inferred from the well-documented risks of the isocyanate class of compounds and data on structurally similar molecules like tert-butyl 4-isocyanatobenzoate.[1][2] Isocyanates are recognized for their potent sensitizing effects and irritant properties.

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating these hazards. Butyl 4-isocyanatobenzoate is expected to carry the following classifications:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3][4]

-

Respiratory or Skin Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction.[2]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

These classifications are visually represented by GHS pictograms, which serve as an immediate warning of the primary hazards.

Caption: GHS Pictograms for Health Hazard and Irritation.

Toxicological Profile and Health Effects: The Isocyanate Threat

The primary toxicological concern with isocyanates is their ability to act as sensitizers. The electrophilic carbon atom in the isocyanate group (-N=C=O) readily reacts with nucleophilic functional groups found in biological macromolecules, such as the amino groups in proteins.[1] This can lead to a cascade of adverse health effects.

Key Health Hazards:

-

Respiratory Sensitization: This is the most severe health effect of isocyanate exposure. Initial exposure may cause irritation of the nose, throat, and lungs.[2] Subsequent exposures, even at extremely low concentrations, can trigger a severe, asthma-like allergic reaction in sensitized individuals.[5] Symptoms include wheezing, shortness of breath, and chest tightness. This sensitization can be permanent.[5]

-

Skin Sensitization and Irritation: Direct contact can cause skin irritation, characterized by redness and inflammation. Repeated or prolonged contact may lead to allergic contact dermatitis, an itchy, eczematous rash.

-

Eye Irritation: The compound is a serious eye irritant.[4] Vapors can cause tearing (lachrymation), and direct contact with the liquid can result in severe irritation and potential damage to the cornea.[6]

-

Carcinogenicity: Some isocyanates are suspected of causing cancer (GHS Carcinogenicity Category 2).[2] While specific data for Butyl 4-isocyanatobenzoate is lacking, this potential hazard should be considered, and exposure must be minimized.

| Toxicological Data (Representative of Isocyanates) | |

| Acute Toxicity (Inhalation) | LC50 (Rat, 4h): 1.59 mg/L (for tert-Butyl isocyanate)[7] |

| Hazard Statement | Fatal if inhaled (for some isocyanates)[7][8] |

| Primary Routes of Exposure | Inhalation, Skin Contact, Eye Contact |

| Target Organs | Respiratory System, Skin, Eyes[9] |

Emergency Protocols: First Aid and Fire-Fighting

A rapid and informed response is critical in the event of an exposure or accident. All personnel working with this compound must be familiar with these procedures.

First-Aid Measures

The immediate goal of first aid is to remove the individual from exposure and decontaminate them as quickly and safely as possible.

Step-by-Step First-Aid Protocol:

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

Caption: Workflow for Emergency First-Aid Response to Isocyanate Exposure.

Fire-Fighting Measures

While Butyl 4-isocyanatobenzoate itself may have a high flash point (133°C)[12], many isocyanates are flammable and can form explosive mixtures with air.[13][14]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[13]

-

Unsuitable Extinguishing Media: DO NOT USE WATER. Isocyanates react violently with water, generating CO2 gas. This can cause a dangerous pressure buildup in closed containers, leading to rupture.[5]

-

Hazardous Combustion Products: Thermal decomposition can release highly toxic gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen cyanide (HCN).[14]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive-pressure mode.[14]

Safe Handling, Storage, and Spill Management

The key to safely working with Butyl 4-isocyanatobenzoate is to prevent exposure through a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Handling and Storage

-

Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[13] An eyewash station and safety shower must be readily accessible.[14]

-

Handling Procedures:

-

Storage Conditions:

-

Store in a cool, dry, well-ventilated area away from heat and sources of ignition.[11]

-

Keep containers tightly sealed.[7]

-

Incompatible Materials: Store separately from water, alcohols, amines, strong bases, and strong acids. These materials react exothermically and can cause hazardous polymerization.[1][6]

-

Caption: Hierarchy of Controls for Managing Chemical Exposure.

Accidental Release and Spill Cleanup

In the event of a spill, evacuate the area immediately and ensure adequate ventilation. Only trained personnel with appropriate PPE should perform cleanup.

Step-by-Step Spill Cleanup Protocol:

-

Control and Contain: Remove all sources of ignition.[13] Wear the appropriate PPE as outlined in the table below.

-

Neutralize: Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent.

-

Decontaminate: Slowly and carefully add a decontamination solution to the absorbed material. A common formulation is a mixture of water (90%), concentrated ammonia (8%), and liquid detergent (2%). The ammonia reacts with the isocyanate to form inert polyureas.

-

Collect: Allow the mixture to stand for at least 30 minutes. Then, scoop the material into a suitable, open-top container. Do not seal the container immediately, as CO2 may still be evolving.[5]

-

Dispose: The collected waste must be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations.[13]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls are the primary means of exposure prevention, but a robust PPE program is a critical secondary defense.

| Personal Protective Equipment (PPE) | |

| Eye/Face Protection | Chemical safety goggles and a face shield are required.[14] |

| Skin Protection | Wear a chemically resistant lab coat. Ensure gloves are compatible with isocyanates. Butyl rubber or laminate film gloves are often recommended. Inspect gloves for tears or holes before each use.[13] |

| Respiratory Protection | If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[14] For significant releases, a self-contained breathing apparatus (SCBA) is required.[7] |

| Occupational Exposure Limits (OELs) | While a specific OEL for Butyl 4-isocyanatobenzoate is not established, the limits for other isocyanates are very low. For example, the OSHA PEL and ACGIH TLV for many diisocyanates are in the low parts-per-billion (ppb) range. All work should aim to keep exposure as low as reasonably achievable.[2] |

Physical and Chemical Properties

Understanding the physical properties of Butyl 4-isocyanatobenzoate is essential for its safe handling and use in experimental design.

| Property | Value | Source |

| Molecular Formula | C12H13NO3 | [12] |

| Molecular Weight | 219.24 g/mol | [1] |

| CAS Number | 102561-47-7 | [12] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 312.6 °C at 760 mmHg | [12] |

| Flash Point | 133 °C | [12] |

| Density | 1.105 g/cm³ | [12] |

| Vapor Pressure | 0.000524 mmHg at 25°C | [12] |

| Solubility | Reacts with water and alcohol. Soluble in many organic solvents like dichloromethane.[1] |

Stability and Reactivity

The high reactivity of the isocyanate group dictates the stability profile of this compound.

-

Reactivity: The compound is highly reactive with nucleophiles. It reacts readily with water, alcohols, amines, and thiols to form ureas or carbamates.[1]

-

Reaction with Water: Reacts with water to produce an unstable carbamic acid, which decomposes to form an amine and carbon dioxide gas. This reaction is exothermic and the pressure buildup can be hazardous in a closed system.[1]

-

Hazardous Polymerization: Polymerization can be initiated by contact with incompatible materials like strong bases, acids, or water, or by high temperatures. This reaction can be vigorous and generate significant heat.[1][6]

-

Conditions to Avoid: High temperatures, moisture, and contact with incompatible materials.[6]

Conclusion

Butyl 4-isocyanatobenzoate is a valuable chemical tool for researchers, but its use demands a high level of respect for its potential hazards. The primary risks—respiratory and skin sensitization, and severe irritation—stem from the reactive isocyanate group. By implementing a multi-layered safety strategy that combines robust engineering controls, meticulous handling procedures, appropriate personal protective equipment, and thorough emergency preparedness, scientists can effectively mitigate these risks. Adherence to the principles and protocols outlined in this guide is essential for ensuring a safe and productive research environment.

References

-

Safe Work Australia. (2015). Guide to Handling Isocyanates. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91619162, Tert-butyl 4-isocyanobenzoate. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2735695, 1-Tert-butyl-4-isocyanatobenzene. [Link]

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: methyl isocyanate. [Link]

-

Huntsman Building Solutions. (2021). Safety Data Sheet: Isocyanate Component A. [Link]

-

GAF. (2024). GAF M-Thane Part B SDS. [Link]

-

ISOCYANATE 174 Safety Data Sheet. (2015). [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 589805, Ethyl 4-isocyanatobenzoate. [Link]

Sources

- 1. Buy Tert-butyl 4-isocyanatobenzoate | 75294-50-7 [smolecule.com]

- 2. safeworkaustralia.gov.au [safeworkaustralia.gov.au]